molecular formula C23H20N2O3 B3676735 2-(3-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

2-(3-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B3676735
M. Wt: 372.4 g/mol
InChI Key: PZLVADJHMSGALH-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is a benzoxazole-derived acetamide compound featuring a 3-methylphenoxy substituent and a 2-(2-methylphenyl)benzoxazole moiety. Its molecular framework combines lipophilic aromatic groups with hydrogen-bonding acetamide functionality, a design strategy common in bioactive molecules .

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-15-6-5-8-18(12-15)27-14-22(26)24-17-10-11-21-20(13-17)25-23(28-21)19-9-4-3-7-16(19)2/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLVADJHMSGALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-methylbenzoic acid, under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced by reacting 3-methylphenol with an appropriate halogenated acetic acid derivative, such as chloroacetic acid, in the presence of a base like sodium hydroxide.

    Coupling Reaction: The final step involves coupling the benzoxazole derivative with the phenoxyacetic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the benzoxazole ring can lead to the formation of benzoxazoline derivatives.

    Substitution: The phenoxy and benzoxazole rings can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of benzoxazoline derivatives.

    Substitution: Introduction of various functional groups like halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-(3-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is studied for its potential as a pharmaceutical agent. It may exhibit various biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases.

Industry

In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Group

2-(4-Chlorophenoxy)-N-[2-(2-Methylphenyl)-1,3-Benzoxazol-5-yl]Acetamide
  • Structure: Differs by a 4-chlorophenoxy group instead of 3-methylphenoxy.
  • Relevance : This analog (Mol. Wt. 392.84) is available for screening, indicating its utility in structure-activity relationship (SAR) studies for optimizing target binding .
N-[2-(4-Fluorophenyl)-1,3-Benzoxazol-5-yl]-2-(4-Methoxyphenoxy)Acetamide
  • Structure: Substitutes the 3-methylphenoxy with 4-methoxyphenoxy and replaces the 2-methylphenyl with 4-fluorophenyl.
  • This compound is available in screening formats, suggesting its role in probing electronic effects on bioactivity .

Core Heterocycle Modifications

Benzothiazole Derivatives (e.g., N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide)
  • Structure : Replaces benzoxazole with benzothiazole and introduces trifluoromethyl and methoxy groups.
  • Properties: The trifluoromethyl group enhances metabolic stability and bioavailability, while the benzothiazole core may alter binding kinetics compared to benzoxazole due to sulfur’s larger atomic radius and polarizability.
2-(2-Methylphenyl)-N-(1,3-Thiazol-2-yl)Acetamide
  • Structure : Substitutes the benzoxazole with a simpler thiazole ring.
  • This compound’s structural similarity to benzylpenicillin lateral chains suggests possible antibiotic or enzyme-inhibitory roles .

Functional Group Additions

N-[3-(1,3-Benzoxazol-2-yl)-2-Methylphenyl]-2-(2-Isopropyl-5-Methylphenoxy)Acetamide
  • Structure: Incorporates isopropyl and additional methyl groups on the phenoxy ring.
  • Properties : The bulky isopropyl group increases hydrophobicity, which may enhance binding to hydrophobic protein pockets but reduce aqueous solubility. This compound is cataloged for research, indicating its utility in probing steric effects .
N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA)
  • Structure : Adds a piperazinyl-acetyl group to the phenyl ring.
  • Properties: The piperazine moiety introduces basicity and hydrogen-bonding capacity, enabling interactions with charged residues in osteoclast-related targets. NAPMA demonstrates dose-dependent inhibition of osteoclastogenesis, suggesting that acetamide-phenoxy scaffolds are viable for anti-osteoporosis drug development .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties/Applications Reference
2-(3-Methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide Benzoxazole 3-Methylphenoxy, 2-(2-methylphenyl) Not provided SAR studies, drug discovery
2-(4-Chlorophenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide Benzoxazole 4-Chlorophenoxy 392.84 Screening compound, lipophilicity
NAPMA Benzene 4-Acetylpiperazinyl, 3-methylphenoxy Not provided Osteoclast inhibition, osteoporosis
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide Benzoxazole 4-Fluorophenyl, 4-methoxyphenoxy Not provided Solubility optimization, screening
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl, 3-methoxyphenyl Not provided Metabolic stability, patented drug

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
Reactant of Route 2
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2-(3-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

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